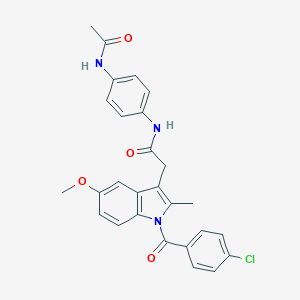

N-(4-Acetamidophenyl)indomethacin Amide

Description

Contextualization within Indomethacin (B1671933) Derivatives and Nonsteroidal Anti-inflammatory Drugs (NSAIDs) Research

N-(4-Acetamidophenyl)indomethacin amide belongs to the class of drugs known as nonsteroidal anti-inflammatory drugs (NSAIDs). NSAIDs are widely prescribed for their analgesic, antipyretic, and anti-inflammatory properties. researchgate.net The primary mechanism of action for most NSAIDs, including indomethacin, is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) involved in inflammation. researchgate.net

Indomethacin itself is a potent, non-selective inhibitor of both COX-1 and COX-2 isoforms. researchgate.net While the therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, the simultaneous inhibition of COX-1 is associated with undesirable gastrointestinal side effects. nih.gov This has spurred extensive research into developing derivatives of traditional NSAIDs, like indomethacin, that exhibit greater selectivity for the COX-2 enzyme. nih.govacs.org The goal of this research is to create new anti-inflammatory agents with improved efficacy and reduced side effects. nih.govmdpi.com this compound is a product of this line of inquiry, representing a specific modification of indomethacin's carboxylic acid group to an amide. acs.orgnih.govresearchgate.net

Historical Perspective and Significance of Amide Derivatization in Drug Discovery

The strategy of modifying a drug molecule's structure to improve its properties, a process known as derivatization, is a cornerstone of drug discovery. Amide derivatization, in particular, has a long and successful history in medicinal chemistry. ajchem-a.com Amide bonds are prevalent in a vast array of biologically active compounds, from natural products to synthetic pharmaceuticals, including widely used drugs like acetaminophen (B1664979) and lidocaine. ajchem-a.comacsgcipr.org

Historically, the conversion of a carboxylic acid to an amide has been a key strategy to alter a drug's physicochemical and biological characteristics. This modification can influence factors such as solubility, stability, and, crucially, the ability to interact with biological targets. wiley.com In the context of NSAIDs, the derivatization of the carboxylic acid moiety of drugs like indomethacin into amides has been a focal point of research aimed at enhancing COX-2 selectivity. acs.orgnih.govresearchgate.net This approach is based on the observation that the amide group can form specific hydrogen bonds and interact differently with the active sites of COX-1 and COX-2 enzymes. ajchem-a.comwiley.com The development of this compound is a direct outcome of these targeted synthetic efforts. researchgate.net

Overview of Potential Biological Activities and Therapeutic Applications

Research into this compound and related compounds has revealed a range of potential biological activities, primarily centered around its anti-inflammatory properties. As a selective COX-2 inhibitor, its most prominent potential therapeutic application is in the treatment of inflammation with a potentially lower risk of gastrointestinal complications compared to its parent drug, indomethacin. acs.orgnih.gov

Beyond its anti-inflammatory effects, studies on indomethacin and its derivatives have suggested other potential therapeutic avenues. For instance, indomethacin itself has been investigated for its anticancer properties, including its ability to suppress angiogenesis, induce apoptosis, and modulate the immune response in the context of tumors. researchgate.netmdpi.com Some indomethacin derivatives have shown potential in inhibiting the growth of cancer cells through COX-independent mechanisms. researchgate.net Furthermore, research has explored the potential of novel indomethacin derivatives in treating conditions like hepatocellular carcinoma. nih.gov While these broader applications are associated with the indomethacin scaffold, the specific profile of this compound continues to be an area of active investigation.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 261766-23-8 | caymanchem.combiomol.comscbt.comhbcsci.com |

| Molecular Formula | C₂₇H₂₄ClN₃O₄ | caymanchem.combiomol.com |

| Molecular Weight | 490.0 g/mol | caymanchem.combiomol.com |

| Purity | ≥98% | caymanchem.combiomol.com |

| Appearance | Crystalline solid | caymanchem.combiomol.com |

| Synonyms | N-4AIA | caymanchem.combiomol.com |

Interactive Data Table: In Vitro COX Inhibition Data

| Compound | Target | IC₅₀ (µM) | Selectivity | Source |

| This compound | Human Recombinant COX-2 | 0.12 | >550-fold vs. ovine COX-1 | caymanchem.combiomol.comapexbt.commedchemexpress.com |

| This compound | Ovine COX-2 | 0.625 | 80-fold vs. ovine COX-1 | caymanchem.combiomol.commedchemexpress.com |

| This compound | Ovine COX-1 | >66 | - | apexbt.com |

| This compound | Human Recombinant COX-1 | ~48 (calculated) | ~400 times less potent than vs. human COX-2 | caymanchem.combiomol.commedchemexpress.com |

Structure

3D Structure

Propriétés

IUPAC Name |

N-(4-acetamidophenyl)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24ClN3O4/c1-16-23(15-26(33)30-21-10-8-20(9-11-21)29-17(2)32)24-14-22(35-3)12-13-25(24)31(16)27(34)18-4-6-19(28)7-5-18/h4-14H,15H2,1-3H3,(H,29,32)(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMUUPNNEPVQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CC=C(C=C4)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399202 | |

| Record name | N-(4-Acetamidophenyl)indomethacin Amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261766-23-8 | |

| Record name | N-(4-Acetamidophenyl)indomethacin Amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications

The synthesis of N-(4-Acetamidophenyl)indomethacin Amide and related derivatives involves a series of well-established chemical transformations. These methods are designed to modify the carboxylic acid group of indomethacin (B1671933), a key determinant of its biological activity and side-effect profile.

Reaction of Indomethacin with Thionyl Chloride to Form [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl Chloride

The initial and crucial step in the synthesis of this compound involves the activation of the carboxylic acid moiety of indomethacin. This is typically achieved by converting the carboxylic acid to a more reactive acyl chloride. A common and effective reagent for this transformation is thionyl chloride (SOCl₂).

The reaction is generally carried out by treating indomethacin with thionyl chloride in an inert, dry solvent such as benzene. researchgate.net The mixture is refluxed for a period of time, typically around four hours, to ensure complete conversion. researchgate.net During this process, the hydroxyl group of the carboxylic acid is replaced by a chlorine atom, yielding the highly reactive intermediate, [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification process. researchgate.net After the reaction is complete, the excess solvent and thionyl chloride are removed under reduced pressure, leaving the crude acyl chloride which is often used in the subsequent step without further purification.

Amidation with 4-Aminoacetophenone

With the activated acyl chloride in hand, the subsequent step is the formation of the amide bond. This is accomplished through a nucleophilic acyl substitution reaction with an appropriate amine. In the case of this compound, the amine used is 4-aminoacetophenone.

The reaction involves adding the previously synthesized [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl chloride to a solution of 4-aminoacetophenone. researchgate.net The reaction is typically carried out in a suitable solvent. The nucleophilic amino group of 4-aminoacetophenone attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired amide and hydrogen chloride as a byproduct. To neutralize the generated HCl, a base is often added to the reaction mixture. The final product, this compound, can then be isolated and purified using standard techniques such as filtration and recrystallization. researchgate.net

Alternative Amidation Reactions and General Procedures

While the thionyl chloride method is a classic approach, other coupling agents are widely used to facilitate the amidation of indomethacin, often providing milder reaction conditions and broader substrate scope. A prevalent alternative involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.govbas.bg

In this procedure, indomethacin is dissolved in an appropriate solvent, such as dichloromethane (B109758) (DCM), along with the desired amine. nih.gov DCC and a catalytic amount of DMAP are then added to the mixture. DCC activates the carboxylic acid group of indomethacin by forming a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond. This method is often preferred for its efficiency and the relatively mild conditions required. nih.gov

Other modern coupling reagents have also been employed for the synthesis of indomethacin amides, offering various advantages in terms of reaction times, yields, and suppression of side reactions. These include uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), as well as phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). peptide.combachem.com These reagents are known for their high coupling efficiency, even with less reactive amines. peptide.com

Derivatization Strategies from Parent Indomethacin

The derivatization of indomethacin has been a fertile ground for medicinal chemists aiming to improve its therapeutic index. The primary goal has been to enhance its selectivity for COX-2 over COX-1, thereby reducing gastrointestinal toxicity.

Ester and Amide Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors

A major strategy in modifying indomethacin has been the conversion of its carboxylic acid group into various ester and amide functionalities. This seemingly simple modification has been shown to dramatically shift the inhibitory profile of the drug towards COX-2. pnas.orgnih.gov The rationale behind this approach is that the carboxylate group of traditional NSAIDs is a key binding feature for the active site of COX-1. By masking this group, the affinity for COX-1 is significantly reduced, while the molecule can still effectively bind to the slightly larger and more accommodating active site of COX-2. pnas.orgnih.gov

Numerous studies have demonstrated the success of this strategy. For instance, a range of structurally diverse indomethacin esters and amides have been synthesized and shown to inhibit human COX-2 with IC₅₀ values in the low nanomolar range, while exhibiting significantly less inhibition of COX-1. pnas.org Research has indicated that primary and secondary amide analogues of indomethacin are generally more potent as COX-2 inhibitors than their tertiary amide counterparts. nih.gov

| Compound/Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Indomethacin | 0.05 | 0.75 | 0.07 |

| Indomethacin methyl ester | >100 | 0.9 | >111 |

| Indomethacin N-methyl amide | >100 | 0.15 | >667 |

| This compound | 50 | 0.12 | 417 |

| Indomethacin N-phenyl amide | >100 | 0.09 | >1111 |

Table 1: In vitro COX inhibitory activity of Indomethacin and its derivatives. Data compiled from multiple sources.

Structural Modifications to Enhance Selectivity and Potency

Beyond the derivatization of the carboxylic acid, other structural features of the indomethacin molecule have been targeted to further refine its selectivity and potency as a COX-2 inhibitor. Key areas of modification include the 2-methyl group on the indole (B1671886) ring and the N-acyl group.

The 2-methyl group has been found to be crucial for the potent, time-dependent inhibition of COX enzymes. nih.govacs.org Its removal leads to a significant loss of inhibitory activity. nih.gov However, strategic replacement of this methyl group can lead to enhanced COX-2 selectivity. For example, substituting the 2'-methyl group with a trifluoromethyl (CF₃) group resulted in a compound with unexpected and significant COX-2 selectivity. nih.govacs.org This CF₃-indomethacin was found to be a tight-binding inhibitor of COX-2 with an IC₅₀ of 267 nM for the murine enzyme, while showing no significant inhibition of ovine COX-1 at concentrations up to 100 µM. nih.govacs.org

The 1-(4-chlorobenzoyl) group at the indole nitrogen is another critical determinant of inhibitory potency. nih.gov While its complete removal is detrimental, modifications can be beneficial. For instance, replacing the 4-chlorobenzoyl group with a 4-bromobenzyl moiety has been shown to generate COX-2-selective inhibitors. pnas.orgnih.gov These findings highlight that even subtle changes to the indomethacin scaffold can have profound effects on its interaction with the COX isozymes, offering a versatile platform for the design of new and improved anti-inflammatory agents.

| Modification | Compound Example | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Key Finding |

| 2'-Methyl to 2'-Trifluoromethyl | CF₃-Indomethacin | >100 | 0.267 (murine) | Significant shift to COX-2 selectivity. nih.govacs.org |

| 4-chlorobenzoyl to 4-bromobenzyl | Indomethacin amide analogue | - | - | Retained COX-2 selective inhibitory potency. pnas.orgnih.gov |

Table 2: Impact of structural modifications on the COX-2 inhibitory activity of Indomethacin derivatives. IC₅₀ values are indicative and may vary based on assay conditions.

Role of Amide Linkages in Pharmaceutical Synthesis and Drug Design

The amide bond is a fundamental functional group in the realm of pharmaceutical sciences, prized for its unique combination of stability and functionality. numberanalytics.comnumberanalytics.com Its prevalence is underscored by estimates that amide formation is the most frequently performed chemical reaction in the pharmaceutical industry, with approximately two-thirds of all drug candidates containing at least one amide group. rsc.orgresearchgate.net The significance of the amide linkage stems from several key physicochemical properties that are highly advantageous in drug design. numberanalytics.comnih.gov

Key Properties of Amide Bonds in Drug Design:

Stability: The amide bond is chemically robust and relatively stable under physiological conditions, ensuring the integrity of the drug molecule as it travels to its target. numberanalytics.com

Hydrogen Bonding: Amides are exceptional hydrogen bond participants, capable of acting as both hydrogen bond donors (via the N-H group) and acceptors (via the C=O group). This dual capacity is crucial for forming specific, high-affinity interactions with biological targets like proteins and enzymes. numberanalytics.comnih.gov

Conformational Influence: While the amide bond itself is planar due to resonance, the groups attached to it can rotate, allowing the molecule to adopt specific conformations necessary for binding to a target site. numberanalytics.com

Bioisosterism: The amide group is often used as a bioisostere to replace other functional groups, like esters or carboxylic acids, to enhance potency, improve pharmacokinetic properties, or increase selectivity. nih.govacs.org

In the case of This compound , the transformation of the parent drug indomethacin's carboxylic acid moiety into an amide is a deliberate and strategic modification. nih.gov Indomethacin itself is a non-steroidal anti-inflammatory drug (NSAID). researchgate.netnih.gov The conversion of its carboxylate group into various ester and amide derivatives has been shown to be a viable strategy for creating potent and selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov

The synthesis of this compound typically involves a multi-step process. A common method begins with the activation of indomethacin's carboxylic acid. For instance, indomethacin can be reacted with thionyl chloride to form its highly reactive acid chloride derivative, [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl chloride. researchgate.netresearchgate.net This intermediate is then reacted with the appropriate amine—in this case, 4-aminoacetophenone (which is the precursor to the 4-acetamidophenyl group)—to form the final amide product via nucleophilic acyl substitution. researchgate.net

This synthetic strategy highlights the amide bond as a key linker, covalently connecting the core indomethacin structure to the 4-acetamidophenyl group. This modification is not merely a synthetic convenience but is central to the drug's redesigned biological activity. Research has demonstrated that this specific amide derivative, also known as N-4-AIA, is a potent and selective reversible inhibitor of the COX-2 enzyme. caymanchem.combiomol.comapexbt.com The selectivity for COX-2 over COX-1 is a critical design feature. nih.gov

Detailed structure-activity relationship studies on indomethacin analogues have revealed that primary and secondary amides are generally more potent as COX-2 inhibitors compared to their tertiary amide counterparts. nih.gov The presence of the amide linkage facilitates a slow, tight-binding inhibition of the COX-2 enzyme, and this time-dependent interaction is a key determinant of its selectivity. nih.gov

The research findings below illustrate the efficacy of this chemical modification.

Table 1: Inhibitory Activity of this compound against Cyclooxygenase (COX) Enzymes

| Enzyme | IC₅₀ Value (µM) | Selectivity Notes |

|---|---|---|

| Human Recombinant COX-2 | 0.12 | Potent inhibitor. caymanchem.comapexbt.com |

| Ovine COX-2 | 0.625 | Potent inhibitor. caymanchem.com |

| Human Recombinant COX-1 | >66 | Over 550 times less potent as an inhibitor of ovine COX-1. apexbt.com |

| Ovine COX-1 | - | About 80 times less potent as an inhibitor compared to ovine COX-2. caymanchem.com |

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the concentration of a drug that is required for 50% inhibition in vitro.

Pharmacological Characterization and Mechanism of Action

The primary mechanism of action for N-(4-Acetamidophenyl)indomethacin amide involves the inhibition of cyclooxygenase (COX) enzymes. apexbt.com These enzymes are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation. nih.gov

Enzyme Inhibition Studies

Cyclooxygenase (COX) Isozyme Inhibition Profile

This compound is recognized as a potent and selective reversible inhibitor of the COX-2 isozyme. caymanchem.comapexbt.commedchemexpress.com Its chemical structure, derived from indomethacin (B1671933) through the amidation of the carboxylic acid moiety, is key to its selective inhibitory action against COX-2. nih.govnih.gov

Selective Inhibition of COX-2

Research has consistently shown that this compound is a selective inhibitor of COX-2. caymanchem.comapexbt.commedchemexpress.com This selectivity is a significant feature, as COX-2 is the isoform of the cyclooxygenase enzyme that is induced during inflammation. apexbt.com By selectively targeting COX-2, the compound can exert its anti-inflammatory effects.

Comparative Inhibition of Human Recombinant COX-2 and Ovine COX-1

Studies comparing the inhibitory effects of this compound on different COX isoforms have highlighted its selectivity. It is significantly less potent as an inhibitor of COX-1 compared to COX-2. caymanchem.comapexbt.commedchemexpress.com Specifically, it is reported to be about 400 times less potent at inhibiting human recombinant COX-1 and 80 times less potent against ovine COX-1 when compared to its inhibition of ovine COX-2. caymanchem.commedchemexpress.com

IC50 Values and Potency Analysis

The potency of this compound as a COX inhibitor is quantified by its IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Enzyme | IC50 Value (µM) |

| Human Recombinant COX-2 | 0.12 caymanchem.comapexbt.commedchemexpress.com |

| Ovine COX-2 | 0.625 caymanchem.commedchemexpress.com |

| Ovine COX-1 | >66 apexbt.com |

These values clearly demonstrate the compound's high potency against COX-2 and significantly lower potency against COX-1, with a selectivity ratio exceeding 550-fold in the case of ovine enzymes. apexbt.com

Molecular Basis of COX-2 Selectivity

The selective inhibition of COX-2 by amide derivatives of indomethacin, including this compound, is attributed to specific molecular interactions within the enzyme's active site. nih.gov This selectivity arises from unique interactions at both the entrance and the apex of the substrate-binding site of the COX-2 enzyme. nih.gov The conversion of indomethacin's carboxylate group to an amide is a critical modification that shifts the selectivity towards COX-2. nih.gov

Mechanistic Insights into Anti-inflammatory Activity

The anti-inflammatory properties of this compound are a direct consequence of its selective inhibition of COX-2. nih.govapexbt.com By blocking COX-2, the compound effectively reduces the production of prostaglandins, which are key mediators of the inflammatory response. nih.gov This targeted action allows it to exhibit anti-inflammatory activity, as demonstrated in preclinical models of inflammation. apexbt.com

Modulation of Prostaglandin (B15479496) Biosynthesis

This compound modulates the biosynthesis of prostaglandins through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. caymanchem.comapexbt.com Prostaglandins are crucial mediators of inflammation, pain, and fever, and their synthesis is catalyzed by two key cyclooxygenase isoforms, COX-1 and COX-2. nih.gov The parent compound, indomethacin, is a non-selective inhibitor of both COX-1 and COX-2, which accounts for its therapeutic effects as well as its gastrointestinal side effects. nih.govdrugbank.com

The transformation of indomethacin's carboxylate group into an amide moiety, as seen in this compound, leads to a significant shift in inhibitory activity towards COX-2. nih.govacs.org This compound is one of several aromatic amides of indomethacin identified as a potent and selective reversible inhibitor of COX-2. caymanchem.comapexbt.com Research has demonstrated that this compound inhibits human recombinant COX-2 with a 50% inhibitory concentration (IC₅₀) value of 0.12 µM. caymanchem.com In contrast, it is significantly less potent against human recombinant COX-1, making it approximately 400 times more selective for COX-2. caymanchem.com Similarly, it inhibits ovine COX-2 with an IC₅₀ of 0.625 µM and is about 80 times less potent as an inhibitor of ovine COX-1. caymanchem.com

This selective inhibition of COX-2 means that the compound can effectively block the production of prostaglandins involved in inflammatory processes while sparing the production of prostaglandins that have protective functions in the gastrointestinal tract and kidneys, which are primarily synthesized via the COX-1 pathway. nih.gov Kinetic studies have revealed that indomethacin amides, in general, act as slow, tight-binding inhibitors of the COX-2 enzyme, and this time-dependent inhibition is a key factor in their selectivity. nih.govacs.org

Table 1: Inhibitory Activity of this compound against Cyclooxygenase (COX) Isoforms

| Enzyme | IC₅₀ (µM) | Selectivity (vs. COX-1) |

|---|---|---|

| Human Recombinant COX-2 | 0.12 | ~400-fold |

| Human Recombinant COX-1 | ~48 | 1 |

| Ovine COX-2 | 0.625 | ~80-fold |

| Ovine COX-1 | ~50 | 1 |

Data sourced from Cayman Chemical. caymanchem.com

Preclinical Pharmacological Investigations

In Vitro Assays

In vitro studies have been crucial in elucidating the mechanism of action of N-(4-Acetamidophenyl)indomethacin amide, specifically its selectivity and potency as a cyclooxygenase inhibitor.

Cell-Based Anti-inflammatory Activity Studies

The inhibitory action of indomethacin (B1671933) amides has been confirmed in intact cell systems, which provides a more biologically relevant context than purified enzyme assays. In studies utilizing the RAW264.7 mouse macrophage cell line, a standard model for inflammation research, indomethacin amide derivatives demonstrated potent inhibition of COX-2 activity. nih.govnih.gov Macrophages were stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of COX-2. Subsequent treatment with indomethacin amides led to a concentration-dependent decrease in the production of prostaglandin (B15479496) D2 (PGD2), a key mediator of inflammation synthesized by COX-2. nih.gov

For instance, two representative indomethacin amides, closely related to this compound, showed IC₅₀ values (the concentration required to inhibit 50% of the enzyme activity) for PGD2 production of 0.009 µM and 0.04 µM. nih.gov These findings indicate that the compound effectively penetrates cells and suppresses the synthesis of pro-inflammatory prostaglandins (B1171923) at the cellular level. nih.gov

Enzymatic Assays for Target Engagement

Enzymatic assays using purified cyclooxygenase isoforms have been fundamental in defining the specific inhibitory profile of this compound, also known by the synonym N-4AIA. nih.govcaymanchem.com Research has consistently shown that this compound is a potent and highly selective inhibitor of the COX-2 enzyme, while exhibiting substantially weaker activity against the COX-1 isoform. nih.govnih.govanjiechem.com

This selectivity is a key characteristic, as the anti-inflammatory effects of NSAIDs are attributed to COX-2 inhibition, whereas the common gastrointestinal side effects are primarily linked to the inhibition of the constitutively expressed COX-1. nih.gov Kinetic studies have revealed that indomethacin amides act as slow, tight-binding inhibitors of COX-2. nih.govnih.gov

The inhibitory potency (IC₅₀) of this compound against different COX enzymes is summarized below.

| Enzyme | IC₅₀ (µM) | Selectivity |

| Human Recombinant COX-2 | 0.12 | Highly Selective |

| Ovine COX-2 | 0.625 | Selective |

| Ovine COX-1 | >66 | >550-fold less potent than vs. human COX-2 |

| Human Recombinant COX-1 | ~48 | ~400-fold less potent than vs. human COX-2 |

| Data sourced from multiple studies. nih.govcaymanchem.comanjiechem.com |

In Vivo Efficacy Studies

Following the promising in vitro results, the anti-inflammatory efficacy of this compound was evaluated in established animal models of inflammation.

Anti-inflammatory Activity in Animal Models

The in vivo anti-inflammatory properties of this compound have been demonstrated, confirming that its in vitro enzymatic and cellular activities translate to a therapeutic effect in a whole-organism setting.

The carrageenan-induced foot pad edema model in rats is a classic and widely used assay for evaluating the acute anti-inflammatory activity of novel compounds. nih.gov In this model, injection of carrageenan into the paw induces a localized, acute inflammatory response characterized by swelling (edema). nih.gov

Oral administration of indomethacin amides, including this compound, has been shown to be effective in this model. nih.govanjiechem.com The compounds demonstrated clear anti-inflammatory activity by reducing the carrageenan-induced paw swelling. nih.gov This confirms that the compound is orally bioavailable and capable of exerting a systemic anti-inflammatory effect.

Comparative Efficacy with Parent Indomethacin and Other NSAIDs

To contextualize the potency of this compound, its efficacy has been compared with its parent compound, indomethacin, a potent non-selective NSAID. In the carrageenan-induced rat paw edema model, indomethacin is a standard reference drug and demonstrates potent, dose-dependent inhibition of edema with an effective dose (ED₅₀) of approximately 2 mg/kg. nih.gov

Studies testing the indomethacin amide derivatives in the same assay confirmed their oral anti-inflammatory activity, positioning them as effective agents in a head-to-head comparison with the parent drug. nih.gov The key distinction highlighted by these studies is that the amide derivatives achieve this anti-inflammatory effect while maintaining a profile of high selectivity for COX-2, unlike the non-selective parent indomethacin. nih.govnih.gov

Structure Activity Relationship Sar and Computational Modeling

Elucidation of Key Structural Features for COX-2 Selectivity

The conversion of indomethacin's carboxylate moiety to an ester or amide has been shown to produce potent and selective COX-2 inhibitors. nih.govpnas.orgnih.gov This modification is a critical factor in conferring COX-2 selectivity. acs.org

Studies have consistently demonstrated that primary and secondary amide analogues of indomethacin (B1671933) are more potent inhibitors of COX-2 compared to their tertiary amide counterparts. nih.govpnas.orgnih.gov The nature of the amide group plays a crucial role in the inhibitory activity. For instance, N-(4-acetamidophenyl)indomethacin amide (N-4-AIA) is a potent and selective reversible inhibitor of COX-2. caymanchem.combiomol.com It inhibits human recombinant and ovine COX-2 with IC50 values of 0.12 and 0.625 µM, respectively. caymanchem.combiomol.commedchemexpress.cn In contrast, it is significantly less potent against COX-1. caymanchem.combiomol.commedchemexpress.cn Kinetic studies have revealed that indomethacin amides act as slow, tight-binding inhibitors of COX-2, with the selectivity being a function of a time-dependent step. nih.govpnas.orgnih.gov

The specific substituents on the indomethacin scaffold are critical for maintaining COX-2 inhibitory activity. The presence of the 4-chlorobenzoyl group on the indole (B1671886) nitrogen is a crucial determinant of inhibitory potency. nih.govnih.gov Replacing this group with a 4-bromobenzyl moiety or hydrogen leads to inactive compounds. nih.gov Similarly, the 2-methyl group on the indole ring is essential for activity; its removal also results in inactive compounds. nih.gov However, substituting the 2'-methyl group with a trifluoromethyl group can produce a highly potent and selective COX-2 inhibitor. acs.org

The following table summarizes the impact of key structural modifications on COX-2 inhibition:

| Modification | Effect on COX-2 Inhibition |

|---|---|

| Conversion of carboxylic acid to secondary amide | Increased potency and selectivity nih.govpnas.org |

| Conversion of carboxylic acid to tertiary amide | Decreased or no inhibition nih.gov |

| Replacement of 4-chlorobenzoyl group | Inactivation nih.gov |

| Removal of 2-methyl group | Inactivation nih.gov |

Computational Approaches in Drug Design

Computational methods, particularly molecular docking, have been widely employed to investigate the binding interactions of indomethacin derivatives with the COX-2 enzyme. semanticscholar.orgnih.gov These studies provide valuable insights into the structural basis for selectivity and help in the design of new, more effective inhibitors. nih.govnih.govresearchgate.net

Molecular docking simulations are used to predict how a ligand (in this case, an indomethacin derivative) fits into the active site of a protein (COX-2) and to estimate the strength of their interaction. semanticscholar.orgnih.govresearchgate.net

Docking studies have revealed that the selectivity of indomethacin amides for COX-2 arises from novel interactions within the enzyme's active site. pnas.org The larger and more flexible active site of COX-2, compared to COX-1, accommodates the bulkier amide substituents. nih.gov This difference is largely due to the presence of a valine residue at position 523 in COX-2, as opposed to a bulkier isoleucine in COX-1, which opens up a side pocket. nih.gov

Key interactions observed in docking studies include:

Hydrogen Bonding: The amide group can form hydrogen bonds with amino acid residues in the active site. nih.gov

Hydrophobic Interactions: The aromatic rings of the indomethacin scaffold engage in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

Insertion into Side Pocket: The substituent attached to the amide can project into the side pocket of the COX-2 active site, an interaction not possible in the more constricted COX-1 active site. acs.orgnih.gov

For instance, the crystal structure of a fluorescent indomethacin conjugate in complex with COX-2 showed that the amide-linked group projects through the constriction at the entrance of the active site and into a spacious lobby area. nih.gov

Docking studies allow for the prediction of the most favorable binding poses of inhibitors within the COX-2 active site and the estimation of their binding affinities. nih.govnih.govresearchgate.net These predictions can then be correlated with experimentally determined inhibitory activities (e.g., IC50 values) to validate the computational models. nih.gov The insights gained from these predictions guide the design of new analogs with potentially improved binding and selectivity. nih.gov For example, docking studies have been used to compare the binding of various indomethacin analogs, helping to rationalize their observed differences in COX-2 inhibitory potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound and related compounds, QSAR studies have been instrumental in understanding the structural features that govern their inhibitory potency against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Correlation of Structural Descriptors with Biological Activity

A key QSAR study analyzed a series of 41 ester and amide derivatives of indomethacin, including this compound, to determine the physicochemical properties influencing their COX-2 inhibitory activity. ijpsonline.com The biological activity, expressed as the negative logarithm of the molar concentration required for 50% inhibition (pIC50), was correlated with various structural descriptors.

The analysis revealed that electronic and spatial properties play a crucial role in the activity of these compounds. One of the derived QSAR models is represented by the following equation:

pIC50 = -0.2345 (DIP-X) + 0.01218 (PMI M) + 0.9161 ijpsonline.com

Where:

DIP-X represents the dipole moment in the X-direction.

PMI M refers to the principal moment of inertia at the minimum energy conformation. ijpsonline.com

This equation suggests that a lower dipole moment in a specific orientation and a higher principal moment of inertia are favorable for the COX-2 inhibitory activity of these indomethacin derivatives. ijpsonline.com The negative coefficient for the dipole moment descriptor (DIP-X) indicates that a decrease in this value leads to an increase in biological activity. Conversely, the positive coefficient for the principal moment of inertia (PMI M) suggests that substitutions that increase the rotational motion of the molecule around its principal axis may enhance COX-2 inhibition. ijpsonline.com

Another significant finding from broader studies on indomethacin amides is that primary and secondary amides, such as this compound, are generally more potent as COX-2 inhibitors than their tertiary amide counterparts. nih.gov Furthermore, the presence of the 4-chlorobenzoyl group and the 2-methyl group on the indole ring have been identified as critical for maintaining high inhibitory activity. nih.gov

Table 1: Key Structural Descriptors and Their Correlation with COX-2 Inhibition for Indomethacin Amide Derivatives

| Structural Descriptor | Correlation with Biological Activity (pIC50) | Implication for this compound |

| Dipole Moment (DIP-X) | Negative | A lower value is favorable for higher activity. |

| Principal Moment of Inertia (PMI M) | Positive | A higher value is favorable for higher activity. |

| Amide Type | Primary/Secondary > Tertiary | As a secondary amide, it is expected to have higher potency. |

| 4-Chlorobenzoyl Group | Essential for activity | Its presence is a key feature for its inhibitory function. |

| 2-Methyl Group on Indole Ring | Essential for activity | Its presence is crucial for maintaining potency. |

Molecular Dynamics (MD) Simulations for Ligand-Protein Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations provide valuable insights into the stability of a ligand when bound to its protein target, such as the interaction between this compound and the COX-2 enzyme.

While specific MD simulation studies focusing exclusively on this compound are not extensively published, research on closely related indomethacin derivatives complexed with COX-2 offers a strong basis for understanding its binding stability. For instance, MD simulations of indomethacin analogs within the COX-2 active site have been performed to assess the stability of the ligand-protein complex. nih.gov

Metabolism and Biotransformation Research

Metabolic Pathways of N-(4-Acetamidophenyl)indomethacin Amide

The metabolic pathways for this compound are predicted to involve several key reactions, primarily targeting the amide linkages and the methoxy (B1213986) group on the indole (B1671886) ring. These transformations are categorized as Phase I (hydrolysis and oxidation) and Phase II (conjugation) reactions.

Amide Hydrolysis

Amide hydrolysis is a significant metabolic pathway for compounds containing an amide functional group. In the case of this compound, there are two primary amide bonds susceptible to enzymatic cleavage. The hydrolysis of the amide bond linking the indomethacin (B1671933) core to the acetamidophenyl moiety would lead to the formation of indomethacin and 4-aminoacetaminophen (a derivative of paracetamol).

Furthermore, the internal amide bond of the indomethacin structure itself (the p-chlorobenzoyl group attached to the indole nitrogen) can also be hydrolyzed. Studies on the parent drug, indomethacin, have provided evidence for this pathway. For instance, research using an isolated perfused rabbit ear model demonstrated the amide hydrolysis of indomethacin. karger.comdocumentsdelivered.comkarger.com In this study, topically applied indomethacin was metabolized to its hydrolytic product, N-deschloro-benzoyl-indomethacin (DBI). karger.comdocumentsdelivered.comkarger.com The formation of DBI was observed to reach a steady state, indicating a consistent, albeit low, rate of metabolic inactivation via amide hydrolysis in the skin. karger.comdocumentsdelivered.comkarger.com

The rate of hydrolysis can be influenced by the chemical environment. Acid-catalyzed hydrolysis studies on indomethacin have shown that the reaction mechanism can shift depending on the acidity of the medium, with the involvement of water molecules in the rate-determining step. nih.gov While these conditions are not physiological, they highlight the chemical lability of the amide bond.

Based on this evidence, it is highly probable that this compound undergoes amide hydrolysis in vivo, yielding indomethacin and other metabolites. The relative rates of hydrolysis at the different amide bonds would determine the subsequent metabolic cascade.

Oxidative Biotransformation

Oxidative reactions, primarily catalyzed by the cytochrome P450 (CYP) enzyme system, are a cornerstone of Phase I metabolism. mdpi.com For this compound, the most probable site for oxidative attack is the 5-methoxy group on the indole ring.

The parent compound, indomethacin, is known to undergo extensive oxidative metabolism. nih.govnih.gov The major oxidative pathway is O-demethylation, which converts the 5-methoxy group to a 5-hydroxy group, forming O-desmethyl-indomethacin. nih.govdrugbank.com This metabolite is pharmacologically inactive. drugbank.com Given the structural similarity, O-demethylation is a predicted major metabolic pathway for this compound.

The cytochrome P450 superfamily of enzymes is responsible for the oxidative metabolism of a vast array of xenobiotics. mdpi.compharmgkb.org Specific CYP isoforms exhibit selectivity for different substrates. Studies on indomethacin have identified the key enzyme responsible for its oxidative biotransformation.

Research using human liver microsomes has conclusively shown that CYP2C9 is the principal enzyme catalyzing the O-demethylation of indomethacin. nih.gov The activity was competitively inhibited by known CYP2C9 substrates like sulfaphenazole (B1682705) and was highly correlated with tolbutamide (B1681337) hydroxylase activity, a marker for CYP2C9. nih.gov While other isoforms like CYP2C19 showed some activity, the intrinsic clearance by CYP2C9 was significantly higher, establishing it as the primary catalyst for this metabolic step. nih.gov Therefore, it is anticipated that CYP2C9 would also be the main enzyme responsible for the O-demethylation of this compound.

It is also noteworthy that the metabolism of indomethacin can lead to the inactivation of certain CYP enzymes. In vitro studies have demonstrated that indomethacin can cause mechanism-based inactivation of CYP3A2 in rats, a process that involves the covalent binding of an indomethacin metabolite to the enzyme. nih.gov This highlights the potential for drug-drug interactions if this compound or its metabolites interact with CYP enzymes in a similar manner.

N-dealkylation and N-oxidation are other potential oxidative pathways for molecules containing nitrogen atoms. N-dealkylation involves the removal of an alkyl group attached to a nitrogen atom, while N-oxidation involves the addition of an oxygen atom to a nitrogen.

For this compound, the acetamido group (-NHCOCH3) could theoretically undergo N-deacetylation, another form of hydrolysis. The indole nitrogen, being part of an aromatic system, is less likely to undergo N-dealkylation. N-oxidation could potentially occur at the indole nitrogen or the nitrogen of the acetamido group, leading to the formation of N-oxide metabolites. While direct evidence for these pathways for this specific compound is lacking, they represent plausible, though likely minor, metabolic routes.

Conjugation Reactions (Phase II Metabolism)

Phase II metabolism involves the conjugation of Phase I metabolites (or the parent drug if it possesses a suitable functional group) with endogenous hydrophilic molecules. This process increases the water solubility of the compound, facilitating its excretion from the body.

The primary metabolites of indomethacin, such as O-desmethyl-indomethacin and N-deschlorobenzoyl-indomethacin, are known to undergo extensive conjugation with glucuronic acid to form glucuronide conjugates. nih.govdrugbank.comnih.gov These glucuronides are then excreted in the urine and bile. nih.govfda.gov

Following the established metabolic pathways of indomethacin, it is expected that the hydroxylated and hydrolyzed metabolites of this compound would also be substrates for Phase II conjugation enzymes, leading to the formation of glucuronide and possibly sulfate (B86663) conjugates.

Prediction of Metabolic Sites using In Silico Tools

In modern drug discovery, in silico tools are increasingly used to predict the metabolic fate of new chemical entities before extensive laboratory testing. These computational models can identify likely sites of metabolism (SOMs) on a molecule, predict the metabolites formed, and estimate the compound's interaction with metabolic enzymes.

Various software platforms are available for this purpose, each employing different algorithms based on factors like atomic reactivity, accessibility to the enzyme's active site, and knowledge-based systems derived from known metabolic transformations.

While no specific in silico metabolic prediction studies have been published for this compound, such tools would likely highlight the following as probable sites of metabolism:

The 5-methoxy group: This would be identified as a primary site for oxidative metabolism (O-demethylation) by CYP450 enzymes, particularly CYP2C9.

The amide linkages: Both the external amide bond connecting the indomethacin and acetamidophenyl moieties, and the internal p-chlorobenzoyl amide bond would be flagged as susceptible to hydrolysis by amidase enzymes.

The predictions from these in silico models would align with the metabolic pathways inferred from the experimental data available for the parent compound, indomethacin. Such computational studies serve as a valuable guide for planning and interpreting in vitro and in vivo metabolism experiments.

Interactive Data Table: Predicted Metabolic Pathways and Enzymes for this compound

| Metabolic Reaction | Predicted Site of Metabolism | Key Metabolite(s) | Primary Enzyme(s) Involved |

| Amide Hydrolysis | External amide linkage | Indomethacin, 4-Aminoacetaminophen | Amidases |

| Amide Hydrolysis | Internal p-chlorobenzoyl amide | N-deschlorobenzoyl-indomethacin derivatives | Amidases |

| Oxidative Biotransformation (O-demethylation) | 5-methoxy group | 5-hydroxy-N-(4-acetamidophenyl)indomethacin Amide | Cytochrome P450 (CYP2C9) |

| Conjugation (Glucuronidation) | Hydroxylated and hydrolyzed metabolites | Glucuronide conjugates | UDP-glucuronosyltransferases (UGTs) |

Advanced Applications and Future Research Directions

Investigation of Anticancer Potential

The parent compound, indomethacin (B1671933), has long been recognized for possessing anticancer properties beyond its anti-inflammatory effects. nih.gov Research into its derivatives, including N-(4-Acetamidophenyl)indomethacin amide, aims to harness and amplify this potential.

Antiangiogenic and Antitumorigenic Activities

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The anti-tumor effects of indomethacin are attributed to several mechanisms, including the suppression of angiogenesis. researchgate.net Evidence suggests that indomethacin can inhibit lymphocyte-induced angiogenesis, a key step in the development of blood supply to tumors. nih.gov The overexpression of cyclooxygenase-2 (COX-2), a primary target of indomethacin and its derivatives, is linked to the promotion of angiogenesis and metastasis. nih.gov Therefore, selective COX-2 inhibitors like this compound are subjects of investigation for their potential to disrupt these pathways. By inhibiting COX-2, these compounds can interfere with the production of prostaglandins (B1171923) that stimulate vascular growth, thereby exerting an antiangiogenic effect. nih.gov

Furthermore, indomethacin has been shown to decrease the invasiveness of highly aggressive cancer cells and interfere with the formation of capillary-like tubes in endothelial cells, which are foundational processes in tumor progression. nih.gov Derivatives are being developed to enhance these antitumorigenic properties, potentially through both COX-dependent and independent mechanisms. researchgate.netresearchgate.net

In Vitro Cancer Models and Antiproliferative Activity

Numerous studies have demonstrated the cytotoxic and antiproliferative effects of indomethacin analogues against various human cancer cell lines. The modification of indomethacin's core structure into amide derivatives has yielded compounds with significantly increased potency compared to the parent drug. nih.govsci-hub.box For instance, novel amide analogues of indomethacin have shown potent activity against colon cancer cell lines such as HCT-116, HT-29, and Caco-2, with IC50 values in the low micro-molar and even nano-molar range. nih.govsci-hub.box

While specific antiproliferative data for this compound across a wide panel of cancer cells is not extensively detailed in the available literature, the activity of other synthesized indomethacin amides and derivatives provides strong rationale for its potential. The data below showcases the cytotoxic activity of various indomethacin derivatives, illustrating the promise of this chemical class as anticancer agents.

| Compound | Cancer Cell Line | Reported IC50 Value (µM) | Reference |

|---|---|---|---|

| Indomethacin-Podophyllotoxin Conjugate | Bel-7402/5-FU (Resistant Hepatocellular Carcinoma) | 2.15 | nih.gov |

| Indomethacin-Selenium Derivative (7a) | HepG2 (Hepatic Carcinoma) | 7.9 | nih.gov |

| Indomethacin-Selenium Derivative (7a) | SW480 (Colon Adenocarcinoma) | >39.5 | nih.gov |

| Indomethacin-Selenium Derivative (7a) | HeLa (Cervical Cancer) | >39.5 | nih.gov |

| Indomethacin-Selenium Derivative (7a) | A549 (Lung Carcinoma) | >39.5 | nih.gov |

| Indomethacin Amide Derivative (19) | HCT-116 (Colon Cancer) | 4.97 | nih.gov |

| Indomethacin Amide Derivative (19) | HT-29 (Colon Cancer) | 12.78 | nih.gov |

| Indomethacin Amide Derivative (19) | BxPC-3 (Pancreatic Cancer) | 9.78 | nih.gov |

Drug Delivery System Enhancements

A primary challenge with potent drugs like indomethacin is optimizing their delivery to maximize therapeutic effects while minimizing systemic side effects. tandfonline.com Advanced drug delivery strategies are a key area of research for its amide derivatives.

Nanostructured Lipid Carriers (NLC) for Encapsulation and Delivery

Nanostructured lipid carriers (NLCs) are a second-generation lipid nanoparticle system composed of a blend of solid and liquid lipids, creating a less-ordered lipid core. nih.gov This structure enhances drug loading capacity and stability. Encapsulating indomethacin in NLCs (IND-NLCs) has been shown to be a promising strategy for creating an effective anticancer agent. nih.govresearchgate.net

Research has demonstrated that IND-NLCs can be fabricated with desirable physicochemical properties, such as a particle size suitable for tumor targeting and a high encapsulation efficiency of over 99%. nih.gov In vitro studies have confirmed the antitumoral efficacy of these formulations. For example, IND-NLCs effectively inhibited the growth of the MDA-MB-468 breast cancer cell line at a concentration of 15.7 µM, an activity level higher than that of the free drug. nih.govnih.gov The use of biocompatible, GRAS (Generally Recognized as Safe) materials for NLC production further enhances their potential for clinical translation. nih.gov This strategy could be directly applied to this compound to improve its delivery and enhance its anticancer potential.

| Formulation Parameter | Reported Value for IND-NLCs | Reference |

|---|---|---|

| Particle Size | 168.1 nm | nih.gov |

| Surface Charge (Zeta Potential) | -30.1 mV | nih.gov |

| Polydispersity Index (PDI) | 0.139 | nih.gov |

| Encapsulation Efficiency | > 99% | nih.gov |

| Stability | Stable for over 60 days at 4°C and 25°C | nih.govnih.gov |

Prodrug and Codrug Approaches for Improved Pharmacokinetics

The conversion of a drug into a prodrug is a well-established strategy to overcome undesirable properties such as poor solubility, instability, or significant side effects. For NSAIDs like indomethacin, the primary goal of a prodrug approach is often to mask the free carboxylic acid group responsible for direct gastrointestinal irritation. nih.gov The formation of an amide linkage, as seen in this compound, is a classic prodrug modification.

This amide bond is generally more stable than an ester linkage and may not be readily hydrolyzed in the gastrointestinal tract. nih.gov This stability suggests that the compound might act as a new chemical entity with its own distinct pharmacological profile rather than simply releasing the parent indomethacin. nih.gov This approach can lead to a molecule with a different absorption, distribution, metabolism, and excretion (ADME) profile, potentially reducing gastrointestinal toxicity. drugbank.com The "codrug" concept involves linking two distinct therapeutic agents to form a single molecule. In the case of this compound, the acetamidophenyl moiety is derived from acetaminophen (B1664979) (paracetamol), which has analgesic and antipyretic properties. This codrug strategy could potentially offer a synergistic or complementary therapeutic effect.

Exploration of Other Potential Biological Targets

While the primary mechanism of action for indomethacin and its derivatives is the inhibition of COX enzymes, research indicates that their biological effects, particularly their anticancer activities, may also be mediated through COX-independent pathways. researchgate.netresearchgate.net Exploring these alternative targets is a critical direction for future research.

One such target is the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in regulating cell proliferation and differentiation. Activation of PPARγ has been suggested as a potential mechanism for the anti-neoplastic activity of indomethacin in colorectal cancer. nih.gov

Another COX-independent mechanism involves the modulation of cellular signaling pathways. For instance, indomethacin has been reported to suppress cancer cell migration by inhibiting calcium influx, a key process in cell motility and metastasis. mdpi.com Furthermore, some indomethacin derivatives have been designed to act as inhibitors of BCL-2 family proteins, which are crucial regulators of apoptosis (programmed cell death). nih.gov By inhibiting anti-apoptotic proteins like BCL-2, these compounds can sensitize cancer cells to death signals. The specific activity of this compound against these and other non-COX targets remains a fertile area for future investigation, potentially unlocking new therapeutic applications.

Considerations for Clinical Translation and Further Development

The journey of a promising chemical entity like this compound from preclinical discovery to clinical application is fraught with challenges that demand rigorous scientific investigation and strategic planning. As a potent and selective inhibitor of cyclooxygenase-2 (COX-2), this indomethacin derivative holds potential as a powerful anti-inflammatory agent with a theoretically improved safety profile over non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). However, its successful translation requires a multifaceted approach, addressing key areas of preclinical safety, pharmacokinetic profiling, and formulation development, all while navigating the complex history of its drug class.

Furthermore, detailed pharmacokinetic and metabolism studies are necessary to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. Understanding the metabolic fate of this compound is crucial, as the formation of active or toxic metabolites could significantly impact its safety and efficacy profile. The parent drug, indomethacin, undergoes hepatic O-demethylation and N-deacylation, and it is important to determine if the amide modification alters these pathways. nih.gov The addition of the 4-acetamidophenyl group is hypothesized to enhance resistance to amidase activity, potentially leading to improved metabolic stability. nih.gov

The gastrointestinal (GI) safety of this compound is another key consideration. While its selectivity for COX-2 is expected to reduce the GI toxicity commonly associated with non-selective NSAIDs that inhibit the protective COX-1 enzyme in the gut, this must be empirically demonstrated. nih.gov Preclinical models of gastric and intestinal injury would be employed to compare its effects to both traditional NSAIDs and other selective COX-2 inhibitors.

Formulation development presents another significant hurdle. Like its parent compound, indomethacin, this compound is likely to have poor water solubility. This can limit its oral bioavailability and complicate the development of suitable dosage forms for clinical trials. Advanced formulation strategies such as the use of lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS), solid dispersions, or nanoparticle formulations may be required to enhance its solubility and dissolution rate.

Future research should also explore the full therapeutic potential of this compound beyond its anti-inflammatory effects. The overexpression of COX-2 has been implicated in the pathophysiology of various cancers and neurodegenerative diseases, such as Alzheimer's disease. Therefore, investigating the efficacy of this selective inhibitor in relevant preclinical models of these conditions could open up new avenues for its clinical application.

The table below summarizes the key areas of consideration for the clinical translation of this compound and outlines the necessary future research directions.

| Area of Consideration | Key Challenges | Future Research Directions |

| Preclinical Safety & Toxicology | Potential for cardiovascular side effects, off-target toxicities. | In-depth cardiovascular safety pharmacology studies. Comprehensive toxicology profiling in multiple animal species. |

| Pharmacokinetics & Metabolism | Understanding of ADME properties and potential for drug-drug interactions. | Detailed pharmacokinetic studies to determine bioavailability, half-life, and clearance. Metabolite identification and profiling. |

| Gastrointestinal Safety | Confirmation of reduced GI toxicity compared to non-selective NSAIDs. | Preclinical studies in models of gastric and intestinal ulceration. |

| Formulation Development | Poor aqueous solubility limiting oral bioavailability. | Exploration of advanced formulation strategies (e.g., SEDDS, solid dispersions, nanoparticles). |

| Expanded Therapeutic Indications | Exploring applications beyond inflammation and pain. | Efficacy studies in preclinical models of cancer and neurodegenerative diseases. |

Q & A

Q. What is the mechanism of action of N-(4-Acetamidophenyl)indomethacin Amide, and how can its selectivity for COX-2 be experimentally validated?

- Methodological Answer: The compound acts as a selective reversible COX-2 inhibitor. To validate selectivity, perform in vitro enzyme inhibition assays using recombinant human COX-1 and COX-2 isoforms. Measure IC₅₀ values via fluorescence polarization or colorimetric methods (e.g., PGHS activity assay). Compare inhibition ratios (COX-2/COX-1) to confirm selectivity. Reference compounds like Vioxx (selective COX-2) and Naproxen (nonselective) should be included for benchmarking .

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodological Answer: Use spectroscopic techniques:

- ¹H-NMR (DMSO-d₆): Verify aromatic protons (δ 6.6–7.15 ppm), methyl groups (δ 2.2 ppm), and amide NH (δ 10.58 ppm).

- IR : Confirm amide C=O stretches (~1654 cm⁻¹) and absence of ester C=O (~1711 cm⁻¹).

- Mass Spectrometry : Validate molecular ion peaks matching the molecular formula (C₂₆H₂₃N₃O₄; exact mass 441.17 g/mol). Recrystallization from ethyl acetate/ether ensures purity .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer: Store lyophilized solid at -20°C under inert gas (argon) to prevent hydrolysis. Use desiccants to avoid moisture absorption. For long-term stability (>5 years), aliquot in amber vials and minimize freeze-thaw cycles .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

- Methodological Answer: Employ carbodiimide-mediated amide coupling (e.g., DCC or SiliaBondCarbodiimide) under anhydrous conditions. Reflux indomethacin with 4-acetamidoaniline in dry xylene/pyridine (60 mins, 110°C). Monitor reaction progress via TLC (hexane:ethyl acetate 3:1). Purify via silica gel chromatography (gradient elution) or recrystallization from ethanol/ether mixtures. Yields >90% are achievable with rigorous exclusion of moisture .

Q. What strategies resolve contradictions in reported COX-2 selectivity data for this compound?

- Methodological Answer: Discrepancies may arise from assay conditions (enzyme source, pH, substrate concentration). Standardize protocols:

Q. How do structural modifications of the amide group in indomethacin derivatives influence COX-2 binding affinity?

- Methodological Answer: Conduct SAR studies by synthesizing analogs (e.g., N-pyridyl or N-alkyl variants). Use molecular docking (AutoDock Vina) to model interactions with COX-2's hydrophobic pocket (PDB: 3NT1). Key residues: Arg120, Tyr355. Validate predictions with MD simulations (GROMACS) to assess binding stability. In vitro IC₅₀ data correlate with computational ΔG values .

Q. What in vitro assays are most robust for evaluating COX-2 inhibition potency and selectivity?

- Methodological Answer:

- Fluorescence Polarization : Monitor competitive binding using a COX-2-specific fluorescent probe (e.g., FL-COX-2).

- Oxygen Consumption Assay : Measure COX peroxidase activity via oxygen electrode.

- Western Blot : Quantify COX-2 protein levels in LPS-stimulated macrophages (RAW 264.7 cells) .

Q. How can off-target effects of this compound be systematically profiled?

- Methodological Answer: Use proteome-wide affinity pulldown with immobilized compound and LC-MS/MS identification of bound proteins. Validate hits with SPR (Biacore) for binding kinetics. Prioritize targets with functional assays (e.g., kinase inhibition panels) .

Q. What computational approaches predict the pharmacokinetic profile of this compound?

- Methodological Answer:

- ADMET Prediction : SwissADME for logP, solubility, and BBB permeability.

- CYP450 Metabolism : Use Schrödinger’s MetaSite to identify metabolic hotspots (e.g., acetamide hydrolysis).

- MD Simulations : Assess plasma protein binding (e.g., albumin) via GROMACS .

Q. Q. How can in vivo efficacy be evaluated in rodent models of inflammation?

- Methodological Answer:

- Carrageenan-Induced Paw Edema : Administer compound (10 mg/kg, oral) 1 hr pre-carrageenan. Measure paw volume (plethysmometer) at 0, 2, 4, 6 hrs.

- Collagen-Induced Arthritis (CIA) : Dose daily for 21 days; score joint inflammation and histopathology (H&E staining). Compare to indomethacin (positive control) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.